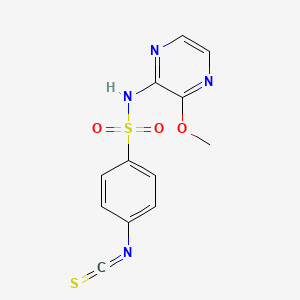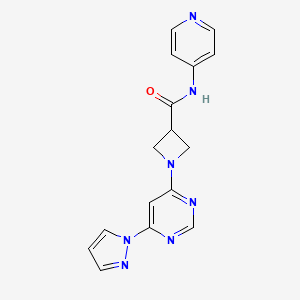
5-Iodo-3-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-methylbenzene-1,2-diamine is a derivative of benzene, which is a colorless and flammable liquid with a sweet smell . It has a molecular weight of 248.06 and a molecular formula of C7H9IN2 . It is a type of aryl halide .
Synthesis Analysis
The synthesis of 5-Iodo-3-methylbenzene-1,2-diamine could potentially involve a series of reactions such as nitration, conversion from the nitro group to an amine, and iodination . The first step would be the nitration of the benzene ring, followed by the reduction of the nitro group to an amine. The final step would be the iodination of the benzene ring .Molecular Structure Analysis
The molecular structure of 5-Iodo-3-methylbenzene-1,2-diamine can be deduced from its molecular formula, C7H9IN2. It consists of a benzene ring, which is a six-membered ring with alternating double bonds. Attached to this ring are an iodine atom, a methyl group (CH3), and two amine groups (NH2), at positions 5, 3, and 1,2 respectively .Chemical Reactions Analysis
Benzene, the base molecule of 5-Iodo-3-methylbenzene-1,2-diamine, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Scientific Research Applications
Cycloaddition Reactions
5-Iodo-3-methylbenzene-1,2-diamine plays a crucial role in cycloaddition reactions. For instance, iodobenzene diacetate-mediated reactions with methylenecyclopropanes and phthalhydrazide produce [3+2] cycloaddition products. This showcases the reagent's utility in generating complex molecular architectures under mild conditions, offering a versatile tool for synthesizing novel compounds (Le‐Ping Liu, Jianmei Lu, M. Shi, 2007).
Oxidative Cyclization Reactions
The catalytic properties of iodobenzene facilitate the oxidative cyclization of δ-alkynyl β-ketoesters, leading to cyclopentane products with excellent diastereoselectivity. This demonstrates the compound's pivotal role in creating structures with complex stereochemistry, broadening the scope of synthetic strategies available to chemists (Arantxa Rodríguez, W. Moran, 2011).
Halogenation of Uracil Derivatives
5-Iodo-3-methylbenzene-1,2-diamine derivatives have been utilized as effective halogenating agents, specifically in transforming 6-methyluracil derivatives to their 5-halo counterparts. This highlights the compound's importance in modifying nucleobases, a fundamental aspect of medicinal chemistry and drug development (Dongping Cheng, Zhen Chen, Qinguo Zheng, 2002).
Arylation of Azole Compounds
The arylation of azole compounds using iodobenzene under palladium catalysis exemplifies the compound's utility in cross-coupling reactions. This method provides a straightforward approach to synthesizing 5-arylazoles, vital intermediates in pharmaceuticals and agrochemicals (S. Pivsa-Art, T. Satoh, Yoshiki Kawamura, M. Miura, M. Nomura, 1998).
Synthesis of Polyimides
The synthesis of fluorinated polyimides based on 5-Iodo-3-methylbenzene-1,2-diamine derivatives demonstrates the compound's role in material science. These polyimides exhibit enhanced solubility and thermal stability, important traits for advanced materials used in electronics and aerospace industries (Chin‐Ping Yang, Feng-Zhi Hsiao, 2004).
Nuclear Magnetic Resonance Spectroscopy
Research into the nuclear magnetic resonance spectroscopy of iodobenzene and methyliodobenzenes provides deep insights into the electronic structure of these compounds, contributing to our understanding of chemical shifts and molecular interactions (P. Lauterbur, 1963).
Alpha-acetoxylation of Ketones
The alpha-acetoxylation of ketones catalyzed by iodobenzene underscores the compound's role in introducing functional groups into ketones, a fundamental reaction in synthetic organic chemistry (M. Ochiai, Yasunori Takeuchi, Tomoko Katayama, T. Sueda, K. Miyamoto, 2005).
Safety And Hazards
While specific safety and hazard information for 5-Iodo-3-methylbenzene-1,2-diamine is not available, it is generally recommended to avoid contact with skin and eyes, and not to breathe in the dust of similar compounds . It should be stored in a dry, cool, and well-ventilated place, and kept away from strong oxidizing agents .
properties
IUPAC Name |
5-iodo-3-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSKQJWBGOHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3-methylbenzene-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)

![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)

![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)

![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2698380.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2698382.png)